molecular formula C19H21ClFN3O B244612 N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-4-fluorobenzamide

N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-4-fluorobenzamide

货号 B244612
分子量: 361.8 g/mol
InChI 键: DEWWFRJVIIQPAT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-4-fluorobenzamide, also known as CEP-1347, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound is a potent inhibitor of the c-Jun N-terminal kinase (JNK) pathway, which is involved in the regulation of cellular processes such as apoptosis, inflammation, and stress responses.

作用机制

N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-4-fluorobenzamide exerts its therapeutic effects by inhibiting the JNK pathway, which is involved in the regulation of cellular processes such as apoptosis, inflammation, and stress responses. JNK is activated by various stress stimuli, such as UV radiation, oxidative stress, and pro-inflammatory cytokines. Once activated, JNK phosphorylates various downstream targets, including transcription factors such as c-Jun, which regulates the expression of genes involved in apoptosis, inflammation, and stress responses. By inhibiting JNK, N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-4-fluorobenzamide can modulate these cellular processes and protect cells from stress-induced damage.
Biochemical and Physiological Effects
N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-4-fluorobenzamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro, N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-4-fluorobenzamide has been shown to inhibit JNK activity, reduce oxidative stress, and modulate cytokine expression. In vivo, N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-4-fluorobenzamide has been shown to protect dopaminergic neurons from cell death, reduce amyloid-beta-induced neurotoxicity, and inhibit tumor growth.

实验室实验的优点和局限性

N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-4-fluorobenzamide has several advantages and limitations for lab experiments. One advantage is that it is a potent and selective inhibitor of the JNK pathway, which makes it a valuable tool for studying the role of JNK in various cellular processes. Another advantage is that it has been extensively studied in various disease models, which provides a wealth of data on its therapeutic potential. However, one limitation is that it has relatively low solubility in aqueous solutions, which can make it difficult to use in certain experimental systems. Another limitation is that it has low bioavailability and a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.

未来方向

There are several future directions for research on N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-4-fluorobenzamide. One direction is to investigate its potential therapeutic applications in other diseases, such as multiple sclerosis and traumatic brain injury. Another direction is to develop more potent and selective inhibitors of the JNK pathway, which could have improved therapeutic efficacy. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the biochemical and physiological effects of N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-4-fluorobenzamide, which could provide insights into the pathogenesis of various diseases.

合成方法

The synthesis of N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-4-fluorobenzamide involves several steps, starting with the reaction of 4-fluoroaniline with 3-chloro-4-(4-ethylpiperazin-1-yl)aniline to form the intermediate compound. This intermediate is then reacted with 4-fluorobenzoyl chloride to produce the final product, N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-4-fluorobenzamide. The overall yield of this synthesis method is around 30%, and the purity of the final product can be improved by recrystallization.

科学研究应用

N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-4-fluorobenzamide has been extensively studied for its potential therapeutic applications in various diseases, including Parkinson's disease, Alzheimer's disease, and cancer. In Parkinson's disease, N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-4-fluorobenzamide has been shown to protect dopaminergic neurons from cell death and improve motor function in animal models. In Alzheimer's disease, N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-4-fluorobenzamide has been shown to reduce amyloid-beta-induced neurotoxicity and improve cognitive function in animal models. In cancer, N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-4-fluorobenzamide has been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines.

属性

分子式

C19H21ClFN3O

分子量

361.8 g/mol

IUPAC 名称

N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-4-fluorobenzamide

InChI

InChI=1S/C19H21ClFN3O/c1-2-23-9-11-24(12-10-23)18-8-7-16(13-17(18)20)22-19(25)14-3-5-15(21)6-4-14/h3-8,13H,2,9-12H2,1H3,(H,22,25)

InChI 键

DEWWFRJVIIQPAT-UHFFFAOYSA-N

SMILES

CCN1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)F)Cl

规范 SMILES

CCN1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)F)Cl

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。